2-Amino-6-nitro-1H-indole-3-carboxylic acid
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Overview
Description
2-Amino-6-nitro-1H-indole-3-carboxylic acid is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-nitro-1H-indole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-Amino-1H-indole-3-carboxylic acid using nitric acid under controlled conditions to introduce the nitro group at the 6-position . The reaction is usually carried out in an acidic medium to ensure the selective nitration of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-nitro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2,6-diamino-1H-indole-3-carboxylic acid.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
2-Amino-6-nitro-1H-indole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-nitro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
6-Nitro-1H-indole-3-carboxylic acid: Lacks the amino group at the 2-position.
2-Amino-1H-indole-3-carboxylic acid: Lacks the nitro group at the 6-position.
2-Methyl-6-nitro-1H-indole: Contains a methyl group instead of a carboxylic acid group.
Uniqueness
2-Amino-6-nitro-1H-indole-3-carboxylic acid is unique due to the presence of both the amino and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields of research .
Properties
CAS No. |
937673-92-2 |
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Molecular Formula |
C9H7N3O4 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
2-amino-6-nitro-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C9H7N3O4/c10-8-7(9(13)14)5-2-1-4(12(15)16)3-6(5)11-8/h1-3,11H,10H2,(H,13,14) |
InChI Key |
JBBHXLIFNVFCKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=C2C(=O)O)N |
Origin of Product |
United States |
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